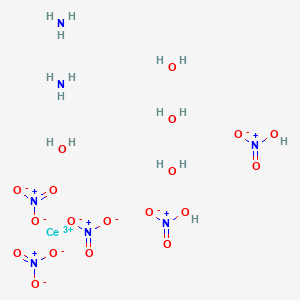

Azane;cerium(3+);nitric acid;trinitrate;tetrahydrate

CAS No.: 13083-04-0

Cat. No.: VC8066733

Molecular Formula: CeH16N7O19

Molecular Weight: 558.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13083-04-0 |

|---|---|

| Molecular Formula | CeH16N7O19 |

| Molecular Weight | 558.28 |

| IUPAC Name | azane;cerium(3+);nitric acid;trinitrate;tetrahydrate |

| Standard InChI | InChI=1S/Ce.2HNO3.3NO3.2H3N.4H2O/c;5*2-1(3)4;;;;;;/h;2*(H,2,3,4);;;;2*1H3;4*1H2/q+3;;;3*-1;;;;;; |

| Standard InChI Key | AIVZRMAXALRCHB-UHFFFAOYSA-N |

| SMILES | N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3] |

| Canonical SMILES | N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3] |

Introduction

Chemical Composition and Structural Properties

Cerium(III) ammonium nitrate tetrahydrate belongs to the family of rare-earth ammonium double nitrates. Its structure comprises a cerium(III) cation coordinated by nitrate anions, ammonium cations, and four water molecules of crystallization. The compound crystallizes in a monoclinic system, with the cerium center adopting a dodecahedral geometry .

Molecular Formula and Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 13083-04-0 | |

| Molecular Formula | CeH₁₆N₇O₁₉ | |

| Molecular Weight | 558.27 g/mol | |

| InChI Key | AIVZRMAXALRCHB-UHFFFAOYSA-N | |

| SMILES | N.N.O.O.O.O.[Ce+3].ON+=O.ON+=O.[O-]N+=O.[O-]N+=O.[O-]N+=O |

The tetrahydrate designation arises from four water molecules embedded in the crystal lattice, which stabilize the structure through hydrogen bonding. Thermogravimetric analysis reveals a two-stage decomposition process: loss of water molecules below 150°C, followed by nitrate decomposition above 200°C .

Synthesis and Industrial Production

Cerium(III) ammonium nitrate tetrahydrate is synthesized via two primary routes:

Nitric Acid Crystallization Method

Cerium(III) oxide (Ce₂O₃) is dissolved in concentrated nitric acid, followed by the addition of ammonium nitrate. The mixture is heated to 80°C, cooled slowly, and filtered to obtain crystals. The reaction proceeds as:

Metathesis Reaction

Cerium(III) chloride reacts with ammonium nitrate in aqueous solution:

The product is purified through recrystallization .

Industrial-scale production optimizes yield (≥95%) by maintaining pH 3–4 and temperatures below 30°C to prevent cerium(IV) formation .

Applications in Organic Synthesis and Biomedicine

Oxidizing Agent in Organic Reactions

Cerium(III) ammonium nitrate tetrahydrate serves as a mild, selective oxidant in key transformations:

-

Epoxidation of Alkenes: Converts styrene derivatives to epoxides with 70–85% yield .

-

Dehydrogenation of Alcohols: Oxidizes secondary alcohols to ketones without over-oxidation.

-

Quinoxaline Synthesis: Facilitates cyclocondensation of o-phenylenediamines and diketones for DNA-cleaving agents and semiconductors .

Biomedical Applications

-

Burn Treatment: Topical application reduces inflammation and accelerates tissue regeneration by modulating reactive oxygen species (ROS).

-

Antioxidant Therapy: Cerium(III) ions scavenge free radicals, showing promise in mitigating oxidative stress in neuronal cells.

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Oxidizer (H272) | Store away from flammables | |

| Skin/Irritation (H315, H319) | Wear nitrile gloves and goggles | |

| Respiratory Irritation | Use fume hood or N95 mask |

Spills should be neutralized with sodium bicarbonate and rinsed with copious water .

Comparative Analysis with Related Cerium Compounds

| Compound | Molecular Formula | Oxidizing Strength | Applications |

|---|---|---|---|

| Cerium(IV) ammonium nitrate | (NH₄)₂Ce(NO₃)₆ | High | Strong oxidizer in synthesis |

| Cerium(III) nitrate hexahydrate | Ce(NO₃)₃·6H₂O | Moderate | Catalysis, glass polishing |

| Cerium(III) ammonium nitrate tetrahydrate | CeH₁₆N₇O₁₉ | Mild | Organic synthesis, biomedicine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume